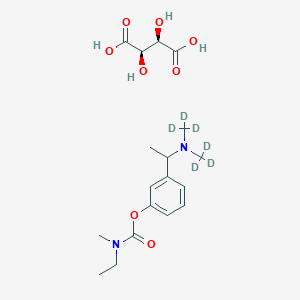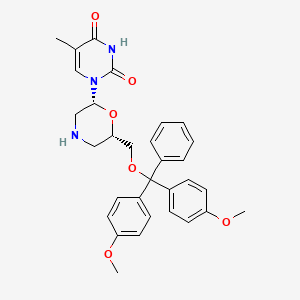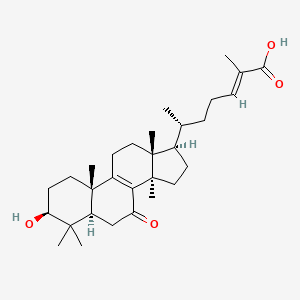![molecular formula C33H33N5O3 B12400538 1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)
1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea is a complex organic compound known for its unique structural properties and diverse applications. This compound is part of the rhodamine family, which is widely recognized for its fluorescent properties. The compound’s structure includes a spiro linkage, which contributes to its stability and reactivity.
Preparation Methods
The synthesis of 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea involves several steps. One common method includes the reaction of 3’,6’-bis(ethylamino)-2’,7’-dimethylspiro[isoindoline-1,9’-xanthen]-3-one with phenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .
Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include organic solvents, acids, and bases, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the presence of the spiro linkage, which undergoes structural changes upon binding to target molecules. This interaction leads to an increase in fluorescence intensity, making it a valuable tool for imaging and detection .
Comparison with Similar Compounds
Similar compounds to 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea include:
Rhodamine B: Another member of the rhodamine family, known for its strong fluorescence and use in similar applications.
The uniqueness of 1-(3’,6’-Bis(ethylamino)-2’,7’-dimethyl-3-oxospiro[isoindoline-1,9’-xanthen]-2-yl)-3-phenylurea lies in its specific structural configuration, which provides distinct advantages in terms of stability and reactivity compared to other rhodamine derivatives.
Properties
Molecular Formula |
C33H33N5O3 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
1-[3',6'-bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindole-1,9'-xanthene]-2-yl]-3-phenylurea |
InChI |
InChI=1S/C33H33N5O3/c1-5-34-27-18-29-25(16-20(27)3)33(26-17-21(4)28(35-6-2)19-30(26)41-29)24-15-11-10-14-23(24)31(39)38(33)37-32(40)36-22-12-8-7-9-13-22/h7-19,34-35H,5-6H2,1-4H3,(H2,36,37,40) |
InChI Key |
AQGOPCYISIIYIA-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C3(C4=CC=CC=C4C(=O)N3NC(=O)NC5=CC=CC=C5)C6=C(O2)C=C(C(=C6)C)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[3-[2-[[4-[2-[2-[2-Acetamido-4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]propanoylamino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12400494.png)
![[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R)-5-(acetyloxymethyl)-9,21-dihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B12400498.png)




